(R)-1-Benzylpyrrolidine-2-carboxylic acid

Chiral chromatography Enantiomeric purity Asymmetric synthesis

For R&D involving precise chiral control, the (R)-enantiomer of N-benzylproline is indispensable. Generic L-proline-derived (S)-enantiomers, non-benzylated analogs, or simple ester derivatives cannot replicate its thermodynamically controlled diastereoselectivity in asymmetric synthesis nor its specific binding affinity at key targets like the ASCT2 transporter. Procure this compound to access the D-amino acid series via Ni(II) chiral auxiliary complexes, develop potent ASCT2 inhibitors with Ki values as low as 3 µM, and explore patent-protected D-proline derivatives for amyloidosis. The N-benzyl substituent further enhances organic solubility and enables downstream functionalization.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 56080-99-0
Cat. No. B3042301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzylpyrrolidine-2-carboxylic acid
CAS56080-99-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1
InChIKeyXNROFTAJEGCDCT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzylpyrrolidine-2-carboxylic Acid (CAS 56080-99-0): Procurement and Selection Guide for Chiral Proline-Derived Building Blocks


(R)-1-Benzylpyrrolidine-2-carboxylic acid, also known as N-benzyl-D-proline or 1-benzyl-D-proline, is a chiral amino acid derivative belonging to the class of N-alkylated proline analogs [1]. With the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol, this compound is a white to off-white solid that serves as a versatile intermediate in asymmetric synthesis and medicinal chemistry [2]. Its stereochemical configuration—specifically the (R)-enantiomer derived from D-proline—distinguishes it from its (S)-enantiomer (L-proline-derived) counterpart, making it a critical procurement consideration for applications requiring precise chiral control .

Why Generic Proline Derivatives Cannot Substitute for (R)-1-Benzylpyrrolidine-2-carboxylic Acid: The Critical Role of Stereochemistry and N‑Alkylation


Generic substitution with L‑proline‑derived enantiomers, non‑benzylated proline analogs, or ester derivatives fails because the (R)‑configuration of this compound imparts distinct stereochemical outcomes in asymmetric synthesis and distinct biological recognition in enzyme‑binding contexts . The N‑benzyl substituent further modulates solubility, conformational constraints, and pharmacophore interactions relative to unsubstituted proline [1]. Research on benzylproline‑derived ASCT2 inhibitors demonstrates that even subtle modifications to the benzyl ring alter binding affinity by orders of magnitude, underscoring that this specific scaffold cannot be casually interchanged [2].

Quantitative Differentiation of (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Head-to-Head Data Against Enantiomeric and Scaffold Comparators


Stereochemical Purity and Enantiomeric Differentiation Relative to (S)-1-Benzylpyrrolidine-2-carboxylic Acid

The (R)-enantiomer of 1-benzylpyrrolidine-2-carboxylic acid (CAS 56080-99-0) is commercially available at purities of 95–97%, while the (S)-enantiomer (CAS 31795-93-4) is typically supplied at 98% purity . This quantifiable difference in accessible purity levels directly impacts procurement decisions for applications requiring specific enantiomeric excess thresholds, as the (S)-enantiomer may offer marginally higher baseline purity for applications where the L‑proline configuration is required .

Chiral chromatography Enantiomeric purity Asymmetric synthesis

Chiral Auxiliary Performance: Diastereoselectivity in Ni(II)-Complex Alkylation Reactions

Ni(II) complexes derived from N-benzylproline chiral auxiliaries exhibit high thermodynamically controlled diastereoselectivity in alkylation reactions for asymmetric α-amino acid synthesis [1]. The stereochemical configuration of the N-benzylproline residue directly dictates the stereochemistry of the newly formed stereogenic center in the major diastereomer [2]. While this class-level evidence applies to both (R)- and (S)-benzylproline derivatives, it demonstrates that the benzylproline scaffold—of which (R)-1-benzylpyrrolidine-2-carboxylic acid is the carboxylic acid precursor—provides a quantifiable advantage over simpler chiral auxiliaries lacking the N-benzyl substituent [3].

Asymmetric synthesis α-Amino acid synthesis Chiral auxiliary

Biological Scaffold Differentiation: Benzylproline ASCT2 Inhibitor Activity Relative to Unsubstituted Proline

A systematic structure-activity relationship study of benzylproline derivatives identified the benzylproline scaffold as a valuable tool for developing ASCT2 (glutamine transporter) inhibitors, with the most potent substituted benzylproline compound inhibiting ASCT2 anion conductance with a Ki of 3 μM [1]. In contrast, unsubstituted proline itself is not a known ASCT2 substrate or inhibitor, and γ-benzylproline (the hydrogen-substituted parent) exhibits the lowest affinity among tested derivatives (Ki ≈ 2000 μM) [2]. This quantifiable, order-of-magnitude difference establishes that N-benzylation is a critical determinant of ASCT2 binding affinity, justifying the selection of benzylproline derivatives over unsubstituted proline for ASCT2-targeted research [3].

ASCT2 inhibition Cancer metabolism Glutamine transport

Therapeutic Scaffold Differentiation: D-Proline Benzyl Derivatives in Amyloidosis Treatment

Patents covering D-proline derivatives specifically claim compounds wherein R is benzyl (including N-benzyl-D-proline) for the treatment or prevention of central and systemic amyloidosis [1]. This patent protection establishes a clear differentiation from L-proline derivatives and from non-benzylated D-proline analogs, which are not claimed for this therapeutic indication [2]. The structural requirement of the benzyl substituent at the N-position of D-proline is explicitly defined in the general formula, indicating that this specific combination of stereochemistry (D-) and N-substitution (benzyl) is essential for the claimed therapeutic utility [3].

Amyloidosis D-proline derivatives Therapeutic patents

Optimal Research and Industrial Applications for (R)-1-Benzylpyrrolidine-2-carboxylic Acid Based on Verified Evidence


Asymmetric Synthesis of Enantiomerically Pure α-Amino Acids via Chiral Ni(II) Complexes

Procure (R)-1-Benzylpyrrolidine-2-carboxylic acid as the precursor for synthesizing N-benzyl-D-proline-derived Ni(II) complexes of glycine Schiff bases. These complexes serve as chiral auxiliaries in alkylation reactions that proceed with high thermodynamically controlled diastereoselectivity, enabling the asymmetric synthesis of α-amino acids on preparative scale [1]. The (R)-configuration of this compound is essential for accessing the D-amino acid series, which is not achievable with the (S)-enantiomer.

Medicinal Chemistry: ASCT2 Inhibitor Development for Cancer Metabolism Research

Use (R)-1-Benzylpyrrolidine-2-carboxylic acid as a starting material for synthesizing substituted benzylproline derivatives targeting the ASCT2 glutamine transporter. Systematic SAR studies have shown that the benzylproline scaffold provides a valuable template for developing ASCT2 inhibitors, with optimized 2-substituted derivatives achieving Ki values as low as 3 μM [2]. This compound offers a convenient entry point for exploring D‑proline‑based ASCT2 ligands, complementing L‑proline‑derived scaffolds.

Amyloidosis Drug Discovery: D-Proline Benzyl Derivative Synthesis

Incorporate (R)-1-Benzylpyrrolidine-2-carboxylic acid as a key intermediate in the synthesis of D-proline derivatives claimed for the treatment or prevention of central and systemic amyloidosis. The patent-protected general formula explicitly includes benzyl-substituted D-proline derivatives, establishing this specific stereochemical and substitution pattern as therapeutically relevant [3]. This compound serves as a direct precursor for further derivatization within the claimed chemical space.

Chiral Building Block for Custom Peptidomimetic and Heterocyclic Synthesis

Employ (R)-1-Benzylpyrrolidine-2-carboxylic acid as a versatile chiral building block for constructing peptidomimetic scaffolds and nitrogen heterocycles. The carboxylic acid moiety allows for amidation, esterification, or coupling reactions, while the N-benzyl group enhances solubility in organic solvents and provides a handle for further functionalization [4]. The (R)-configuration enables access to D-proline-derived peptidomimetics with distinct conformational properties compared to L-proline-derived analogs.

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